molecular formula C14H8N2O4 B8704996 1-Amino-7-nitroanthracene-9,10-dione CAS No. 55373-23-4

1-Amino-7-nitroanthracene-9,10-dione

Cat. No. B8704996
M. Wt: 268.22 g/mol
InChI Key: QRCMUMMBHKTDAZ-UHFFFAOYSA-N
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Patent
US04102906

Procedure details

A mixture of 301 g of 1,7-dinitroanthraquinone (99%) and 1 liter of ethyleneglycol dimethylether was reacted with 510 g of ammonia in an autoclave over a period of 4 hours at a temperature of 130° C. (molar ratio 30 : 1; pressure 60 atms). After cooling, the reaction mixture was poured into 5 litres of water and the deposit which precipitated was filtered off under suction, washed with water and dried. Yield: 264 g of a 93% 1-amino-7-nitroanthraquinone (91% of the theoretical yield).
Quantity
301 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
510 g
Type
reactant
Reaction Step Two
Name
Quantity
5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([N+:19]([O-:21])=[O:20])[CH:14]=3)[C:9](=[O:22])[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O.COCCOC.N>O>[NH2:1][C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([N+:19]([O-:21])=[O:20])[CH:14]=3)[C:9](=[O:22])[C:8]=2[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
301 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=C(C=C3C(C12)=O)[N+](=O)[O-])=O
Name
Quantity
1 L
Type
reactant
Smiles
COCCOC
Step Two
Name
Quantity
510 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
5 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the deposit which precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off under suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC=2C(C3=CC=C(C=C3C(C12)=O)[N+](=O)[O-])=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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